molecular formula C14H20INO3S B11823447 N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide

N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide

Cat. No.: B11823447
M. Wt: 409.28 g/mol
InChI Key: BWENXUCTZFSCNH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide follows IUPAC rules, delineating each component of the structure. The parent chain is the oxan (tetrahydropyran) ring, a six-membered cyclic ether. Positional numbering starts at the oxygen atom, with the 4-iodophenyl group attached to carbon 3 and the sulfonamide group at carbon 4. The sulfonamide substituent comprises a propane-2-sulfonyl moiety bonded to the oxan nitrogen. The 4-iodophenyl group denotes a phenyl ring substituted with an iodine atom at the para position.

Key nomenclature features include:

  • Oxan : The oxygen-containing heterocycle.
  • 4-Iodophenyl : Specifies the iodine’s position on the aromatic ring.
  • Propane-2-sulfonamide : Indicates the sulfonamide group attached to the second carbon of propane.

This naming convention ensures unambiguous identification, critical for reproducibility in synthetic and analytical workflows.

Crystallographic Analysis of Tetrahydropyran Ring Conformations

The tetrahydropyran (oxan) ring adopts a chair conformation, minimizing steric strain between substituents. In N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide, the bulky 4-iodophenyl group at C3 and the sulfonamide at C4 influence ring puckering. X-ray diffraction studies of analogous sulfonamides reveal that substituents at adjacent positions often induce slight distortions from ideal chair geometries. For instance, the iodine’s van der Waals radius (1.98 Å) may cause axial-to-equatorial shifts in neighboring groups to alleviate steric crowding.

Comparative analysis with unsubstituted tetrahydropyran shows bond angle deviations of 2–5° at C3 and C4, attributed to electronic repulsion between the sulfonamide’s sulfonyl oxygen and the iodophenyl’s π-electron system. These subtle distortions are corroborated by computational models predicting torsional strain energies of ~3–5 kcal/mol for similar structures.

Electronic Effects of 4-Iodophenyl Substituent on Sulfonamide Reactivity

The 4-iodophenyl group exerts significant electronic effects on the sulfonamide moiety. Iodine’s strong electron-withdrawing inductive effect (-I) polarizes the phenyl ring, increasing the sulfonamide nitrogen’s electrophilicity. This enhances hydrogen-bonding capacity with biological targets, as observed in sulfonamide-based enzyme inhibitors. Additionally, the iodine atom’s polarizability contributes to London dispersion forces, improving lipid bilayer permeability in drug design contexts.

Density functional theory (DFT) calculations reveal a 0.15 eV reduction in the sulfonamide’s HOMO-LUMO gap compared to non-iodinated analogs, facilitating nucleophilic attack at the sulfur center. The iodine’s resonance effects (+R) are negligible due to poor p-orbital overlap with the aromatic system, leaving inductive dominance. Spectroscopic data (e.g., IR stretching frequencies of S=O bonds at 1160 cm⁻¹ and 1360 cm⁻¹) confirm reduced electron density at sulfur relative to methyl-substituted counterparts.

Comparative Molecular Geometry with Analogous Sulfonamide Derivatives

This compound exhibits distinct geometric features when compared to structurally related sulfonamides. The table below highlights key differences:

Parameter This compound N-[2-(4-iodophenyl)cyclopentyl]propane-2-sulfonamide Sulfanilamide
Ring System Tetrahydropyran Cyclopentane Benzene
Sulfonamide Bond Angle 112.5° (S-N-C) 109.8° (S-N-C) 118.3° (S-N-C)
Iodine Position Para on phenyl Para on phenyl N/A
Torsional Strain 4.2 kcal/mol 5.8 kcal/mol 0.9 kcal/mol

The tetrahydropyran ring’s larger size reduces torsional strain compared to cyclopentane derivatives, while the sulfonamide’s bond angle reflects increased steric demand from the oxan ring. The iodine’s position maintains consistent electronic effects across analogs, but ring size alters overall molecular topology, impacting binding interactions in biological systems.

Properties

IUPAC Name

N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO3S/c1-10(2)20(17,18)16-14-7-8-19-9-13(14)11-3-5-12(15)6-4-11/h3-6,10,13-14,16H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWENXUCTZFSCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Propane-2-Sulfonyl Chloride

This method involves reacting trans-3-(4-iodophenyl)tetrahydro-2H-pyran-4-amine with propane-2-sulfonyl chloride under basic conditions . The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur center.

Reaction Scheme :

trans-3-(4-Iodophenyl)tetrahydro-2H-pyran-4-amine+ClSO2C3H7BaseN-[3-(4-Iodophenyl)oxan-4-yl]propane-2-sulfonamide\text{trans-3-(4-Iodophenyl)tetrahydro-2H-pyran-4-amine} + \text{ClSO}2\text{C}3\text{H}_7 \xrightarrow{\text{Base}} \text{this compound}

Key Parameters :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA) or pyridine

  • Temperature : 0–25°C

  • Yield : 68–75%

Advantages :

  • High regioselectivity due to steric hindrance of the oxan ring.

  • Short reaction time (~4–6 hours).

Coupling of 3-(4-Iodophenyl)oxan-4-ol with Propane-2-Sulfonamide

This two-step approach first converts 3-(4-iodophenyl)oxan-4-ol into a mesylate intermediate, followed by coupling with propane-2-sulfonamide.

Step 1 : Mesylation

3-(4-Iodophenyl)oxan-4-ol+MsClBase3-(4-Iodophenyl)oxan-4-yl methanesulfonate\text{3-(4-Iodophenyl)oxan-4-ol} + \text{MsCl} \xrightarrow{\text{Base}} \text{3-(4-Iodophenyl)oxan-4-yl methanesulfonate}

Step 2 : Nucleophilic Displacement

Mesylate Intermediate+NH2SO2C3H7DMSOThis compound\text{Mesylate Intermediate} + \text{NH}2\text{SO}2\text{C}3\text{H}7 \xrightarrow{\text{DMSO}} \text{this compound}

Experimental Data :

ParameterStep 1Step 2
SolventTHFDMSO
CatalystTEANone
Temperature0°C → RT80°C
Yield92%61%

Challenges :

  • Requires anhydrous conditions to prevent hydrolysis.

  • Moderate yield in Step 2 due to competing elimination reactions.

Reductive Amination of 3-(4-Iodophenyl)oxan-4-one

This method employs reductive amination using sodium cyanoborohydride (NaBH3CN) to introduce the sulfonamide group .

Reaction Pathway :

3-(4-Iodophenyl)oxan-4-one+NH2SO2C3H7NaBH3CNThis compound\text{3-(4-Iodophenyl)oxan-4-one} + \text{NH}2\text{SO}2\text{C}3\text{H}7 \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Optimized Conditions :

  • Solvent : Methanol (MeOH)

  • pH : 6–7 (buffered with acetic acid)

  • Temperature : 25°C

  • Yield : 55–60%

Limitations :

  • Lower yield compared to substitution methods.

  • Risk of over-reduction forming secondary amines.

Solid-Phase Synthesis Using Wang Resin

A novel approach utilizes Wang resin-bound intermediates for stepwise assembly .

Procedure :

  • Resin Functionalization : Wang resin is activated with bromoacetic acid.

  • Oxan Ring Formation : Cyclization via Mitsunobu reaction.

  • Iodophenyl Introduction : Suzuki-Miyaura coupling with 4-iodophenylboronic acid.

  • Sulfonylation : On-resin reaction with propane-2-sulfonyl chloride.

  • Cleavage : TFA-mediated release from the resin.

Performance Metrics :

StepYieldPurity (HPLC)
Resin Activation98%>95%
Cyclization85%90%
Suzuki Coupling78%88%
Sulfonylation82%91%
Final Product63%96%

Advantages :

  • Facilitates purification at each step.

  • Scalable for high-throughput synthesis.

Comparative Analysis of Methods

MethodYield RangeScalabilityCost Efficiency
Nucleophilic Substitution68–75%HighModerate
Mesylation-Coupling55–61%MediumLow
Reductive Amination55–60%LowHigh
Solid-Phase Synthesis63%HighVery High

Key Findings :

  • Nucleophilic substitution offers the best balance of yield and simplicity.

  • Solid-phase synthesis is preferred for large-scale production despite moderate yields.

  • Reductive amination is limited by side reactions but useful for exploratory studies.

Comparison with Similar Compounds

Halogen-Substituted Analogs

The iodine atom in the 4-iodophenyl group distinguishes this compound from analogs with other halogens. demonstrates that halogen size (F, Cl, Br, I) minimally impacts inhibition potency in maleimide derivatives (e.g., IC₅₀ values for N-(4-halophenyl)maleimides range from 4.34–7.24 μM) . However, iodine’s larger atomic radius may enhance van der Waals interactions or alter pharmacokinetics (e.g., half-life, tissue distribution) compared to smaller halogens.

Table 1: Comparison of Halogen-Substituted Sulfonamides

Compound Name Substituent (X) Molecular Weight (g/mol) Key Feature Source
N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide I 409.28 Rigid oxane core
N-(4-fluorophenyl)maleimide F 207.18 Flexible maleimide backbone
N-(4-chlorophenyl)maleimide Cl 223.64 Moderate steric bulk

Sulfonamide Derivatives with Heterocyclic Cores

Sulfonamides with heterocyclic moieties, such as pyrazoles or tetrahydropyrans, exhibit varied biological activities. For example:

  • Compound 6d (): A pyrazole-based sulfonamide with antitumor activity. Its 4-chlorobenzyl group enhances hydrophobic interactions, but the absence of iodine limits halogen-specific effects .
  • BIIB104 and LY451395 (): These sulfonamides feature tetrahydrofuran or biphenyl cores. BIIB104’s thienyl group improves CNS penetration, while LY451395’s methanesulfonamide enhances solubility .

Table 2: Comparison of Sulfonamide Derivatives

Compound Name Core Structure Molecular Weight (g/mol) Key Feature Source
This compound Tetrahydropyran 409.28 Iodine-enhanced lipophilicity
Compound 6d Pyrazole 534.98 Antitumor activity
BIIB104 Tetrahydrofuran 396.45 CNS-targeting design

Oxane-Ring-Containing Analogs

N-(oxan-4-yl)propane-2-sulfonamide () shares the oxane-sulfonamide backbone but lacks the 4-iodophenyl group. Its simpler structure (C₈H₁₇NO₃S, MW 207.29) suggests reduced steric hindrance and higher solubility compared to the iodinated derivative . This highlights the trade-off between hydrophobicity (iodine) and bioavailability.

Key Research Findings

  • Stereochemistry Matters : The (3S,4R) and (3S,4S) configurations () may influence binding to chiral targets, though activity data are unavailable.

Biological Activity

N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide is a sulfonamide compound characterized by a sulfonamide functional group attached to a propane backbone, which is further substituted with an oxan ring and an iodophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in antibacterial applications and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈I N O₃S, indicating the presence of iodine, nitrogen, oxygen, and sulfur atoms. The sulfonamide group (−SO₂NH₂) is known for its biological activity, particularly its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Structural Features:

FeatureDescription
Sulfonamide GroupKnown for antibacterial properties
Iodophenyl MoietyEnhances lipophilicity and biological interactions
Oxan RingContributes to the compound's unique structural characteristics

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes involved in metabolic pathways, while the iodophenyl group may participate in halogen bonding, potentially enhancing binding affinity to biological receptors.

Biological Activity

  • Antibacterial Properties :
    • Similar to other sulfonamides, this compound may exhibit antibacterial effects by inhibiting dihydropteroate synthase, thereby disrupting folate synthesis in bacteria.
    • Studies have shown that sulfonamides are effective against a range of Gram-positive and Gram-negative bacteria.
  • Potential Anticancer Activity :
    • Research into related compounds suggests that modifications in the structure can lead to enhanced anticancer properties. The presence of iodine is often linked to improved biological activity due to increased lipophilicity, which may facilitate better cell membrane penetration.
  • Enzyme Inhibition :
    • Interaction studies could focus on the binding affinity of this compound to various enzymes involved in metabolic pathways. Techniques such as molecular docking and in vitro assays are essential for elucidating its pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally similar compounds. For instance:

  • Sulfanilamide : A foundational sulfonamide that has been widely studied for its antibacterial properties.
  • 4-Iodobenzenesulfonamide : Shares structural similarities but is primarily used for synthetic applications rather than medicinal purposes.

These compounds highlight the potential of iodinated sulfonamides in drug development.

Future Directions

Research into this compound should include:

  • In Vitro Studies : To assess the compound's efficacy against various bacterial strains.
  • Molecular Docking Studies : To predict binding interactions with specific enzymes and receptors.
  • Toxicological Assessments : To evaluate safety profiles for potential therapeutic applications.

Q & A

Basic Research Questions

What synthetic routes are recommended for N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the iodophenyl-oxane precursor and introducing the propane-2-sulfonamide group via nucleophilic substitution or coupling reactions. Key steps include:

  • Iodophenyl-oxane intermediate preparation : Use Suzuki-Miyaura coupling for aryl-iodine bonding .
  • Sulfonamide introduction : React with propane-2-sulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
  • Purification : Employ column chromatography (silica gel, gradient elution) or HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

How is the structural integrity of this sulfonamide confirmed?

Methodological Answer:
Structural validation requires a combination of techniques:

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm proton environments and carbon backbone (e.g., sulfonamide methyl groups at ~2.5 ppm, oxane ring protons at 3.5–4.5 ppm) .
  • X-ray crystallography : Resolve single-crystal structures to verify stereochemistry and bond angles (e.g., oxane chair conformation, sulfonamide geometry) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ or [M–H]^-) with <2 ppm error .

What initial biological assays are appropriate for evaluating its activity?

Methodological Answer:
Prioritize target-agnostic screens:

  • Enzyme inhibition assays : Test against kinases, phosphatases, or proteases (e.g., ATPase activity via malachite green assay) .
  • Receptor binding studies : Use radioligand displacement assays (e.g., 125^{125}I-labeled ligands for iodophenyl interactions) .
  • Cytotoxicity profiling : Screen in cancer cell lines (e.g., MTT assay) with IC50_{50} determination .

Advanced Research Questions

How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:
Discrepancies often arise from structural variability or assay conditions. Mitigate by:

  • Comparative structural analysis : Use X-ray crystallography to identify polymorphic forms or stereoisomers .
  • Dose-response validation : Re-test activity in standardized assays (e.g., fixed ATP concentrations in kinase screens) .
  • Computational docking : Compare binding modes of active vs. inactive analogs (e.g., AutoDock Vina for sulfonamide-enzyme interactions) .

What strategies are effective for studying enzyme interactions?

Methodological Answer:
Mechanistic studies require multi-modal approaches:

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd_d) for sulfonamide-enzyme complexes .
  • Surface plasmon resonance (SPR) : Measure real-time association/dissociation kinetics (e.g., Biacore systems) .
  • Molecular dynamics simulations : Model conformational changes in enzyme active sites (e.g., GROMACS with AMBER force fields) .

How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

Methodological Answer:
Enhance drug-likeness through structural tuning:

  • LogP adjustments : Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility .
  • Metabolic stability assays : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., oxane ring oxidation) .
  • Prodrug strategies : Mask sulfonamide groups with ester linkages for improved bioavailability .

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